molecular formula C15H12N6O2 B12415209 5-[5-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1-methylpyridin-2-one

5-[5-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1-methylpyridin-2-one

Cat. No.: B12415209
M. Wt: 308.29 g/mol
InChI Key: REBSCEKUSAWQBZ-UHFFFAOYSA-N
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Description

5-[5-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1-methylpyridin-2-one is a complex heterocyclic compound that features a unique fusion of furan, triazole, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1-methylpyridin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the triazolo[1,5-c]pyrimidine core. The reaction conditions often involve the use of solvents like dimethylformamide or acetonitrile, and catalysts such as triethylamine or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-[5-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1-methylpyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include furanones, amino derivatives, and substituted triazolo[1,5-c]pyrimidines .

Scientific Research Applications

5-[5-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1-methylpyridin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[5-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1-methylpyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This interaction can disrupt key biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[5-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1-methylpyridin-2-one is unique due to its specific fusion of furan, triazole, and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .

Properties

Molecular Formula

C15H12N6O2

Molecular Weight

308.29 g/mol

IUPAC Name

5-[5-amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1-methylpyridin-2-one

InChI

InChI=1S/C15H12N6O2/c1-20-8-9(4-5-12(20)22)10-7-17-15(16)21-14(10)18-13(19-21)11-3-2-6-23-11/h2-8H,1H3,(H2,16,17)

InChI Key

REBSCEKUSAWQBZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=CC1=O)C2=CN=C(N3C2=NC(=N3)C4=CC=CO4)N

Origin of Product

United States

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